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molecular formula C16H15NO3S B8291498 Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate

Cat. No. B8291498
M. Wt: 301.4 g/mol
InChI Key: IILVPWGJKMRGNA-UHFFFAOYSA-N
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Patent
US05006548

Procedure details

Ethyl 2-[3-(2-thienyl)acrylamido]benzoate (150 mg, 0.50 mmol) prepared in Example 2 was dissolved in methanol (3 ml) while warming, and 1N-aqueous NaOH (1.8 ml, 1.80 mmol) was added dropwide under stirring. The mixture was stirred at 70° C. for 1 hour. After the reaction, methanol was removed, and the residue was treated with water under ice cooling and acidified (to pH 4) with 10% HCl. The precipitated solid were collected on a filter, washed with water, and dried to give white solids of the title compound (125 mg, yield, 92%), which were recrystallized from the mixed solvent of methanol and water. m.p., 215°-216° C.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:21]=[CH:20][CH:19]=[CH:18][C:12]=1[C:13]([O:15]CC)=[O:14])=[O:9].[OH-].[Na+]>CO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[CH:7][C:8]([NH:10][C:11]1[CH:21]=[CH:20][CH:19]=[CH:18][C:12]=1[C:13]([OH:15])=[O:14])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming
STIRRING
Type
STIRRING
Details
The mixture was stirred at 70° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
the residue was treated with water under ice cooling
CUSTOM
Type
CUSTOM
Details
The precipitated solid were collected on a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C=CC(=O)NC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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